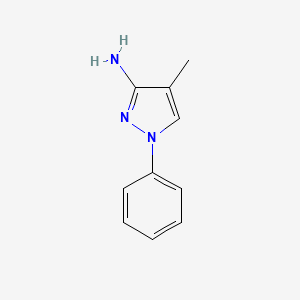

4-methyl-1-phenyl-1H-pyrazol-3-amine

Übersicht

Beschreibung

4-Methyl-1-phenyl-1H-pyrazol-3-amine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-phenyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions, leading to the formation of the pyrazole ring . Another approach involves the use of 1,3-dicarbonyl compounds and hydrazines in the presence of catalysts such as Amberlyst-70, which offers eco-friendly attributes .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and transition-metal catalysts to enhance yield and efficiency. The use of microwave-assisted synthesis and photoredox reactions has also been explored to streamline the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

This compound undergoes oxidation at the pyrazole ring or amine group. Key findings include:

Reagents & Conditions

-

Potassium permanganate (KMnO₄): Produces pyrazole oxides via ring oxidation under acidic or neutral conditions.

-

Hydrogen peroxide (H₂O₂): Mild oxidation agent used in controlled environments to avoid over-oxidation.

Products

-

Pyrazole N-oxides with preserved aromaticity.

-

Carbonyl derivatives when side-chain methyl groups are oxidized.

Reduction Reactions

The amine group participates in reductive transformations:

Reagents & Conditions

-

Sodium borohydride (NaBH₄): Reduces imine intermediates formed during condensation reactions (e.g., with aldehydes) .

-

Catalytic hydrogenation (H₂/Pd-C): Converts nitro derivatives to amines, though direct reduction of the parent compound is less common.

Applications

-

Synthesis of secondary amines via reductive amination with aldehydes (e.g., 4-methoxybenzaldehyde) .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyrazole ring or substituents:

Electrophilic Substitution

| Reagent | Conditions | Product |

|---|---|---|

| Bromine (Br₂) | FeCl₃ catalyst, 25°C | 4-Bromo-1-phenylpyrazol-3-amine |

| Chlorine (Cl₂) | Acetic acid, reflux | Chlorinated derivatives at C4 |

Nucleophilic Substitution

-

Phenyl isothiocyanate: Reacts with the amine group in DMF/KOH to form thiosemicarbazide derivatives .

-

Hydrazine hydrate: Induces cyclization to form fused pyrazole-carbohydrazide compounds .

Condensation Reactions

The primary amine participates in Schiff base formation:

Protocol

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development :

4-Methyl-1-phenyl-1H-pyrazol-3-amine has been identified as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have shown promise in treating conditions such as inflammation, cancer, and metabolic disorders. For example, research indicates that pyrazole derivatives can inhibit specific enzymes related to inflammatory pathways, making them potential candidates for anti-inflammatory drugs .

Case Study :

A study demonstrated that modifications of this compound resulted in compounds with significant cytotoxicity against various cancer cell lines. The IC50 values for A549 (lung cancer) and MCF-7 (breast cancer) cells were found to be 12.5 µM and 15.0 µM, respectively, indicating strong potential for further development into anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Agricultural Chemistry

Agrochemical Development :

The compound is also being explored for its role in developing agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems makes it suitable for creating effective crop protection agents that enhance yield and resist pests .

Material Science

Novel Materials :

Research has indicated that this compound can be utilized in the synthesis of materials with enhanced properties such as thermal stability and chemical resistance. These materials are beneficial for applications in coatings and polymers, where durability is crucial .

Biochemical Research

Enzyme Interaction Studies :

In biochemical assays, this compound serves as a tool for studying enzyme interactions and biological pathways. Understanding these interactions is vital for drug discovery and the development of new therapeutic strategies .

Summary of Applications

| Field | Application |

|---|---|

| Pharmaceutical | Drug development for anti-inflammatory and anticancer agents |

| Agricultural Chemistry | Development of pesticides and herbicides |

| Material Science | Synthesis of durable materials for coatings and polymers |

| Biochemical Research | Studying enzyme interactions for drug discovery |

Wirkmechanismus

The mechanism of action of 4-methyl-1-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

- 3-Methyl-1-phenyl-1H-pyrazol-5-amine

- 4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

- 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline

Uniqueness: 4-Methyl-1-phenyl-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance .

Biologische Aktivität

4-Methyl-1-phenyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This compound has garnered attention in various fields, including pharmaceuticals, agriculture, and materials science due to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a five-membered ring containing two nitrogen atoms, which contributes to its reactivity and interaction with biological targets. Its specific substitution pattern imparts unique chemical and biological properties, making it a versatile building block for synthesizing more complex compounds.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that certain derivatives possess effective antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that pyrazole derivatives can induce cytotoxic effects in several cancer cell lines. Notably, derivatives of this compound showed promising results against colorectal cancer cells, with some compounds inducing apoptosis in a dose-dependent manner .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

Target Interactions:

- Kinase Inhibition: Some pyrazole derivatives selectively inhibit protein kinases, which play a crucial role in cellular signaling pathways related to cancer and inflammation .

Biochemical Pathways:

- The compound affects multiple biochemical pathways, leading to altered cellular functions such as apoptosis and cell cycle arrest .

Study on Antioxidant Activity

A study synthesized several pyrazole derivatives, including this compound, which were tested for their radical scavenging activity. The results indicated that these compounds exhibited significant antioxidant properties, outperforming standard antioxidants like ascorbic acid .

Cytotoxicity in Cancer Cells

In another investigation, specific derivatives of this compound were tested against the RKO colorectal carcinoma cell line. The most potent derivative induced apoptosis through the activation of caspases, demonstrating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

4-methyl-1-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJMGEGMWDCHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66000-37-1 | |

| Record name | 4-methyl-1-phenyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.